molecular formula C13H15ClN2O3S2 B2648852 4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1286705-51-8

4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No.: B2648852
CAS No.: 1286705-51-8
M. Wt: 346.84
InChI Key: RYWUDPGOVHWOSW-UHFFFAOYSA-N
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Description

4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at the 4-position and a methylsulfonyl-piperidinyloxy moiety at the 2-position. The benzo[d]thiazole scaffold is pharmacologically significant due to its electron-rich aromatic system and ability to engage in hydrogen bonding and π-π interactions, making it a common motif in drug discovery .

Properties

IUPAC Name

4-chloro-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S2/c1-21(17,18)16-7-5-9(6-8-16)19-13-15-12-10(14)3-2-4-11(12)20-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWUDPGOVHWOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the chloro group: Chlorination of the benzo[d]thiazole core using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperidin-4-yloxy group: This step involves the nucleophilic substitution of the chloro group with 1-(methylsulfonyl)piperidine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticonvulsant properties. For instance, derivatives of thiazole have been synthesized and tested for their efficacy in seizure models, demonstrating promising results. Compounds with para-halogen substitutions on the phenyl ring, such as those similar to 4-chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole, have shown enhanced activity compared to standard medications like ethosuximide .

Antibacterial Properties

Thiazole derivatives have also been explored for their antibacterial potential. Studies have shown that certain thiazole-based compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups on the thiazole ring enhances antibacterial efficacy, making compounds like this compound candidates for further investigation in antimicrobial drug development .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thiazole-containing compounds typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The structure-activity relationship studies have indicated that modifications on the thiazole ring significantly influence biological activity. For example, the introduction of various substituents can enhance anticonvulsant effects or antibacterial potency .

Case Study 1: Anticonvulsant Screening

A series of thiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Compounds similar to this compound demonstrated median effective doses significantly lower than those of existing treatments, indicating their potential as new therapeutic agents in epilepsy management .

Case Study 2: Antibacterial Activity Assessment

In a comprehensive study assessing the antibacterial properties of thiazole derivatives, several compounds were tested against clinical isolates of bacteria. The results showed that compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics, suggesting their viability as candidates for new antibacterial therapies .

Mechanism of Action

The mechanism of action of 4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties, based on structural similarities and pharmacological relevance:

Compound Name/Structure Core Structure Key Substituents Biological Activity Reference
4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole Benzo[d]thiazole 4-Cl, 2-(methylsulfonyl-piperidinyloxy) Hypothesized: Antidiabetic/Neuro N/A
2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid Benzo[d][1,3]dioxole Piperidin-4-yloxy, 4-Cl IP agonist, antiplatelet activity
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one Pyridin-2-one Piperidin-4-yloxy, methylsulfonyl, 2×Cl GPR119 agonist (antidiabetic)
Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines Quinazoline 4-Cl, 2-piperazinyl Anticonvulsant
2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole Benzo[d]oxazole Thiazole, pyrazole, Br Antimicrobial, antitumor

Key Comparisons

Core Heterocycle Differences Benzo[d]thiazole vs. Benzo[d]oxazole (): The substitution of sulfur (thiazole) for oxygen (oxazole) alters electronic properties. Benzo[d]thiazole vs. Quinazoline (): Quinazolines are larger, planar systems with two nitrogen atoms, favoring interactions with ATP-binding pockets (e.g., anticonvulsant targets). The benzo[d]thiazole’s sulfur atom may confer redox-modulating properties.

Substituent Effects

  • Methylsulfonyl vs. Piperazinyl () : Methylsulfonyl groups improve solubility and reduce metabolic oxidation compared to piperazinyl groups, which may enhance CNS penetration but increase susceptibility to N-dealkylation .
  • Chloro Substituents : The 4-Cl position in the target compound mirrors analogues like the IP agonist in , where chloro groups enhance lipophilicity and receptor binding.

Pharmacokinetic and Pharmacodynamic Insights

  • The methylsulfonyl-piperidinyloxy moiety in the target compound is structurally similar to BMS-903452 (), a GPR119 agonist. BMS-903452’s pharmacokinetic profile (oral bioavailability, half-life) was optimized through sulfonyl-piperidine substitution, suggesting analogous benefits for the target molecule .
  • In contrast, quinazoline derivatives () with piperazinyl groups showed moderate anticonvulsant activity but shorter half-lives due to rapid clearance, underscoring the advantage of methylsulfonyl groups in metabolic stability.

Biological Activity Trends

  • Thiazole/oxazole hybrids () demonstrated broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL), while quinazolines () showed anticonvulsant effects (ED₅₀: 25–50 mg/kg). The target compound’s benzo[d]thiazole core and sulfonyl-piperidine group may synergize for dual activity (e.g., neuroprotective and antidiabetic).

Biological Activity

4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. Its molecular structure includes:

  • A benzo[d]thiazole core, which contributes to its biological properties.
  • A methylsulfonyl group that may enhance solubility and bioavailability.
  • A piperidine moiety, which is often associated with various pharmacological effects.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymes : Many thiazole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Antitumor Activity : Thiazole compounds have shown cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Some derivatives display significant antibacterial activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 Value (µM) Reference
Anticancer (e.g., against glioblastoma U251 cells)< 30
Acetylcholinesterase Inhibition2.7
Antibacterial (against Staphylococcus epidermidis)Comparable to norfloxacin

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, one study revealed an IC50 value of less than 30 µM against human glioblastoma cells, indicating strong potential for further development as an anticancer agent .
  • Neuroprotective Effects : Another study focused on the inhibition of AChE as a mechanism for treating Alzheimer’s disease. Compounds with a similar thiazole structure showed promising results in inhibiting AChE activity, with an IC50 value of 2.7 µM, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Comparative studies indicated that it exhibits antibacterial activity comparable to established antibiotics like norfloxacin, highlighting its potential in treating bacterial infections .

Q & A

Q. What are the standard protocols for synthesizing 4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole derivatives?

Methodological Answer:

  • Reaction Setup: Use reflux conditions with solvents like DMSO or absolute ethanol. For example, thiourea and p-chlorophenacyl bromide are refluxed in ethanol for 3 hours to form thiazole intermediates .
  • Purification: Post-reflux, cool the mixture and precipitate with ice water. Recrystallize using water-ethanol (1:1) to achieve high purity (65% yield, m.p. 141–143°C) .
  • Key Variables: Optimize molar ratios (e.g., 0.01 mol substrate) and catalytic additives (e.g., glacial acetic acid for condensation) .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use 1H^1H-NMR to confirm proton environments (e.g., δ 1.69–2.57 ppm for CH2_2 groups in tetrahydrobenzo[b]thiophene derivatives) and IR for functional group identification (e.g., S=O stretching at 1150 cm1^{-1} for methylsulfonyl groups) .
  • Elemental Analysis: Compare calculated vs. experimental C, H, N, S percentages to validate purity (<0.4% deviation) .
  • Melting Point Determination: Consistent m.p. ranges (e.g., 141–143°C) ensure batch reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of thiazole intermediates?

Methodological Answer:

  • Catalyst Screening: Test bases like piperidine or triethylamine for condensation reactions. For example, piperidine (0.5 mL) in 1,4-dioxane enhances cyclization efficiency .
  • Solvent Selection: Compare polar aprotic solvents (DMSO, DMF) vs. ethanol for reflux stability. DMSO improves solubility of hydrophobic intermediates but may require post-reaction distillation .
  • Temperature Control: Monitor exothermic reactions (e.g., Hantzsch condensation) to prevent side-product formation. Gradual heating to 120°C with POCl3_3 improves cyclization yields .

Q. How can contradictions in cytotoxicity data across studies be resolved?

Methodological Answer:

  • Cell Line Variability: Normalize results using multiple cancer cell lines (e.g., MCF-7, HEPG-2) and controls (WI-38 fibroblasts). For instance, DLD-1 colon cancer cells may show higher sensitivity due to metabolic differences .
  • Solvent Interference: Limit DMSO concentration to ≤0.5% in cytotoxicity assays to avoid false positives. Validate vehicle effects using untreated controls .
  • Dose-Response Validation: Use SRB assays with triplicate measurements to ensure IC50_{50} reproducibility (±5% deviation) .

Q. What computational methods are used to predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Employ AutoDock Vina to model interactions with target proteins (e.g., Leishmania major trypanothione reductase). Prioritize compounds with binding energies ≤−8.0 kcal/mol .
  • ADMET Profiling: Use SwissADME to predict pharmacokinetics (e.g., BBB permeability, CYP inhibition). Methylsulfonyl groups may reduce bioavailability due to high topological polar surface area (>90 Ų) .
  • QSAR Modeling: Train models on thiazole derivatives with known IC50_{50} values to correlate substituent electronegativity (e.g., 4-Cl) with antiparasitic activity .

Q. How can structural modifications enhance selectivity against parasitic vs. human cells?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the piperidin-4-yl group with morpholine to reduce off-target kinase inhibition. For example, morpholine analogs show 3-fold higher selectivity for Leishmania spp. .
  • Protease Stability Testing: Incubate derivatives with human liver microsomes (HLMs) to identify metabolically stable candidates. Methylsulfonyl groups resist CYP3A4 degradation better than acetylated analogs .
  • Targeted Functionalization: Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzo[d]thiazole C-6 position to enhance DNA intercalation in parasites .

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